7-heptyl-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-heptyl-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H36N6O3 and its molecular weight is 468.602. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Activity
Research on purine derivatives, such as those related to the specified compound, has shown promising cardiovascular activity. A study by Chłoń-Rzepa et al. (2004) synthesized and tested several 8-alkylamino substituted derivatives for their electrocardiographic, antiarrhythmic, and hypotensive activity. Their findings indicated strong prophylactic antiarrhythmic activity in certain derivatives, highlighting the potential of purine compounds in cardiovascular research (Chłoń-Rzepa et al., 2004).
Antimicrobial Activity
Purine derivatives are also explored for their antimicrobial properties. Konduri et al. (2020) designed novel purine linked piperazine derivatives as potent inhibitors of Mycobacterium tuberculosis. These compounds showed promising activity against the bacteria, offering a new avenue for tuberculosis treatment research (Konduri et al., 2020).
Analgesic and Anti-inflammatory Activity
Several studies have focused on the analgesic and anti-inflammatory potential of purine derivatives. Zygmunt et al. (2015) synthesized a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives that showed significant analgesic activity in vivo, indicating their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Properties
IUPAC Name |
7-heptyl-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O3/c1-4-5-6-7-8-13-31-21(26-23-22(31)24(32)27-25(33)28(23)2)18-29-14-16-30(17-15-29)19-9-11-20(34-3)12-10-19/h9-12H,4-8,13-18H2,1-3H3,(H,27,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUFYCUBWVUXGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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